Alpha-Tocotrienol

Neuroprotection Multiple Sclerosis Demyelination

Alpha-Tocotrienol (CAS 1721-51-3) is a member of the vitamin E family belonging to the tocotrienol sub-class, characterized by an unsaturated farnesyl isoprenoid side chain with three double bonds at positions 3', 7', and 11', in contrast to the fully saturated phytyl tail of tocopherols. This structural distinction confers differential membrane mobility, cellular uptake kinetics, and non-antioxidant signaling properties compared to alpha-tocopherol.

Molecular Formula C29H44O2
Molecular Weight 424.7 g/mol
CAS No. 1721-51-3
Cat. No. B239606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Tocotrienol
CAS1721-51-3
Synonymsalpha-tocotrienol
tocotrienol, alpha
Molecular FormulaC29H44O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C
InChIInChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
InChIKeyRZFHLOLGZPDCHJ-XZXLULOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Tocotrienol (CAS 1721-51-3): Core Characteristics and Structural Differentiation from Alpha-Tocopherol for Scientific Procurement


Alpha-Tocotrienol (CAS 1721-51-3) is a member of the vitamin E family belonging to the tocotrienol sub-class, characterized by an unsaturated farnesyl isoprenoid side chain with three double bonds at positions 3', 7', and 11', in contrast to the fully saturated phytyl tail of tocopherols [1]. This structural distinction confers differential membrane mobility, cellular uptake kinetics, and non-antioxidant signaling properties compared to alpha-tocopherol [1][2]. Alpha-Tocotrienol is one of four naturally occurring tocotrienol isomers (alpha, beta, gamma, delta), with alpha being the predominant circulating form in human plasma following oral supplementation of tocotrienol-rich preparations [3]. The compound is isolated primarily from palm oil, rice bran oil, and annatto, and is supplied as an analytical standard typically at ≥97% purity by HPLC for research and industrial applications .

Why Alpha-Tocopherol Cannot Substitute for Alpha-Tocotrienol: Evidence-Based Procurement Considerations


Substituting alpha-tocopherol (the predominant vitamin E form in most supplements) for alpha-tocotrienol is scientifically invalid due to fundamental differences in molecular mechanism, tissue distribution, and functional outcomes. Alpha-tocopherol and alpha-tocotrienol exhibit divergent biological activities despite sharing the chromanol head structure; the unsaturated tail of tocotrienols enables enhanced membrane penetration and preferential distribution to tissues with high lipid turnover, including brain white matter [1]. Critically, alpha-tocopherol has been shown to attenuate the anticancer activity of tocotrienols by inhibiting their cellular uptake, indicating antagonistic rather than substitutive relationships [2]. Furthermore, the elimination half-life of alpha-tocotrienol (≈4.4 h) is approximately 4.5- to 8.7-fold shorter than that reported for alpha-tocopherol, necessitating distinct dosing and formulation strategies [3]. Generic vitamin E procurement without isomer specification cannot guarantee the presence or proportion of alpha-tocotrienol required for applications where its specific neuroprotective or antiproliferative activities are the intended endpoint.

Quantitative Differentiation Evidence for Alpha-Tocotrienol vs. Comparators in Key Research Applications


Alpha-Tocotrienol-Rich Fraction vs. Alpha-Tocopherol: Locomotor Recovery and Myelination in Multiple Sclerosis Model

In a cuprizone-induced rat model of multiple sclerosis, a tocotrienol-rich fraction (TRF) containing alpha-tocotrienol as a major component demonstrated superior functional and histological outcomes compared to alpha-tocopherol (AT) when administered at 60 mg/kg and 100 mg/kg daily, respectively, for 2 weeks following 6 weeks of cuprizone exposure [1]. The TRF group exhibited significant improvements in locomotor parameters relative to vehicle control, whereas AT showed more modest effects on these measures [1].

Neuroprotection Multiple Sclerosis Demyelination Locomotor Function

Alpha-Tocotrienol vs. Gamma- and Delta-Tocotrienol: Plasma Bioavailability and Absorption Kinetics in Humans

Among the three major tocotrienol isomers, alpha-tocotrienol demonstrates the highest oral bioavailability in humans. In a clinical pharmacokinetic study of eight healthy volunteers administered a single 300 mg oral dose of mixed tocotrienols, the fed-state AUC(0-∞) ratios relative to fasted state were compared across isomers, and elimination half-lives were determined [1]. Alpha-tocotrienol exhibited a mean elimination half-life of 4.4 hours, which is comparable to gamma-tocotrienol (4.3 h) but nearly twice that of delta-tocotrienol (2.3 h) [1]. Additionally, the 90% confidence interval for the fed/fasted AUC ratio for alpha-tocotrienol (2.24-3.40) was the narrowest among the three isomers, indicating more predictable absorption enhancement with food intake [1].

Pharmacokinetics Bioavailability Oral Absorption Human Clinical Trial

Alpha-Tocotrienol vs. Other Tocotrienol Isomers: Neuroprotective Efficacy in Preclinical Ischemic Stroke Models

Alpha-tocotrienol has been identified as the most potent neuroprotective form among tocotrienol isomers for stroke protection. In a preclinical canine model of transient middle cerebral artery occlusion, tocotrienol-enriched supplementation (200 mg b.i.d. for 10 weeks) significantly attenuated ischemic stroke-induced lesion volume (P<0.005) and prevented loss of white matter fiber tract connectivity compared to vehicle placebo [1]. Furthermore, the supplementation induced improved cerebrovascular collateral circulation to the ischemic territory (P<0.05), an arteriogenic effect not observed with alpha-tocopherol [1].

Ischemic Stroke Neuroprotection Cerebrovascular Arteriogenesis

Alpha-Tocotrienol vs. Delta-Tocotrienol: Comparative Cytotoxic Potency in Glioblastoma and Lung Adenocarcinoma Cells

In a comparative study of tocotrienol isomers against human cancer cell lines, delta-tocotrienol demonstrated higher efficacy and effectiveness in apoptosis induction compared to alpha- and gamma-tocotrienols in both A549 (lung adenocarcinoma) and U87MG (glioblastoma) cells [1]. All three isomers inhibited cancer cell growth in a concentration- and time-dependent manner and induced double-strand DNA breaks without single-strand breaks, confirming apoptotic rather than necrotic cell death mechanisms [1]. Alpha-tocotrienol exhibited measurable cytotoxic activity, though with lower potency than delta-tocotrienol in these specific cell lines.

Cancer Research Apoptosis Cytotoxicity Glioblastoma

Alpha-Tocotrienol vs. Alpha-Tocopherol: Thermal Stability and Degradation Kinetics for Industrial Formulation

Alpha-tocotrienol exhibits lower thermal stability and more rapid degradation kinetics compared to alpha-tocopherol under high-temperature conditions. In a study evaluating the antioxidant efficiency of alpha-tocopherol and alpha-tocotrienol in Chilean hazelnut oil subjected to thermal treatment at 180°C for 18 hours, alpha-tocopherol demonstrated higher antioxidant capacity and lower degradation rate than alpha-tocotrienol [1]. Alpha-tocotrienol showed a more rapid degradation rate under these high-temperature conditions [1].

Stability Thermal Degradation Formulation Antioxidant

Alpha-Tocotrienol-Rich Barley Oil vs. Gamma-Tocotrienol-Rich Palm Oil: Superior Bioavailability from Alpha-Tocotrienol-Dominant Formulation

A direct comparative pharmacokinetic study in healthy male human subjects (n=7) evaluated single oral doses of 450 mg total tocotrienols from alpha-tocotrienol-rich barley oil versus gamma-tocotrienol-rich palm oil formulation [1]. The barley oil formulation, containing a high proportion of alpha-tocotrienol, produced a significantly higher maximum plasma concentration of alpha-tocotrienol (22.57 ± 2.84 mg/L) compared to the palm oil formulation (5.25 ± 0.99 mg/L; P < 0.001) [1]. The total area under the curve (0-24h) for all tocotrienols combined was 2.6-fold higher in the barley oil group (P < 0.001), and total urinary metabolites (CEHC and CMBHC) were 1.2-fold higher (163.9 ± 19.2 μmol; P < 0.05) [1].

Bioavailability Formulation Functional Food Pharmacokinetics

Evidence-Validated Application Scenarios for Alpha-Tocotrienol in Scientific and Industrial Contexts


Neuroprotection and White Matter Preservation in Demyelinating Disease Models

Based on direct comparative evidence in cuprizone-induced demyelination models, alpha-tocotrienol-containing preparations (particularly tocotrienol-rich fractions) are indicated for research applications investigating remyelination and functional recovery in multiple sclerosis and related white matter disorders [1]. The demonstrated superiority over alpha-tocopherol in improving locomotor parameters (42.6% increase in total distance moved, P<0.05) and reducing demyelinated areas in corpus callosum supports selection of alpha-tocotrienol over alpha-tocopherol for neuroprotection studies where myelination outcomes are primary endpoints [1].

Preclinical Ischemic Stroke and Cerebrovascular Collateral Circulation Research

Alpha-tocotrienol demonstrates validated efficacy in preclinical stroke models via a dual mechanism: direct neuroprotection and induction of arteriogenesis with improved collateral circulation [1]. In canine transient MCA occlusion studies, tocotrienol-enriched supplementation significantly reduced ischemic lesion volume (P<0.005) and preserved white matter tract connectivity while enhancing cerebrovascular collateral flow to the ischemic territory (P<0.05) [1]. This arteriogenic mechanism is distinct from the antioxidant-only profile of alpha-tocopherol, making alpha-tocotrienol the preferred compound for translational stroke research programs targeting vascular protection and recovery.

Bioavailability-Optimized Formulation Development for Functional Foods and Nutraceuticals

For formulation scientists developing oral tocotrienol delivery systems, alpha-tocotrienol-rich source materials (e.g., barley oil-derived preparations) offer quantifiable bioavailability advantages over gamma-tocotrienol-dominant palm oil formulations [1]. Clinical pharmacokinetic data demonstrate a 4.3-fold higher Cmax and 2.6-fold higher total tocotrienol AUC with alpha-tocotrienol-rich barley oil, attributable to alpha-tocotrienol's preferential absorption [1]. However, formulation strategies must account for alpha-tocotrienol's short elimination half-life (≈4.4 hours) and thermal lability at processing temperatures exceeding 180°C, necessitating cold-processing and potentially sustained-release delivery approaches [2][3].

Analytical Reference Standard for Tocotrienol Quantification in Complex Matrices

Alpha-Tocotrienol (CAS 1721-51-3) at analytical standard grade (≥97% HPLC purity) is specified as a reference compound for quantification of tocotrienol content in cereals, chicken meat, hazelnuts, and various food samples using HPLC with fluorescence detection or normal phase HPLC coupled with diode array detection [1]. The compound's defined purity specification supports compliance with ISO 9936:2016 methodology for determination of tocol content in animal and vegetable fats and oils [2]. Procurement of certified analytical standards with documented purity and stability profiles is essential for accurate quantification in quality control and research settings.

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